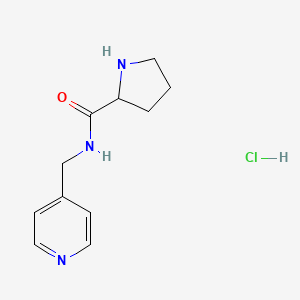

![molecular formula C9H2Br2OS2 B1398534 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one CAS No. 636588-79-9](/img/structure/B1398534.png)

2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one

Übersicht

Beschreibung

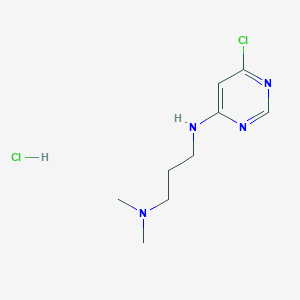

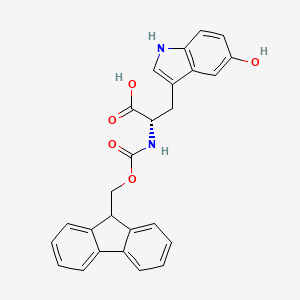

“2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” is a chemical compound with the molecular formula C9H2Br2OS2 . It has two thiophene units confined to one plane, allowing more effective conjugation if embedded into semiconducting polymers .

Synthesis Analysis

The synthesis of this compound can be achieved by reacting 4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide .Molecular Structure Analysis

The molecular structure of this compound is characterized by two bromine atoms, two sulfur atoms, and one oxygen atom attached to a cyclopenta ring . The exact mass of the molecule is 349.78933 g/mol .Chemical Reactions Analysis

This compound can be used as a monomer to synthesize a polymer (C6-PCPDTO) derived from nonalkylated CPDTO and didodecyl CPDTO (C12-CPDTO) . The polymer is characterized using Proton NMR, thermal analysis, UV–vis absorption, cyclic voltammetry, and XRD .Physical And Chemical Properties Analysis

The compound has a molecular weight of 350.1 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen

Organic Semiconductors

- Summary of the Application : “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” is used in the synthesis of organic semiconductors . Organic semiconductors with open-shell diradical character have degenerate or near-degenerate frontier molecular orbitals (MOs), weakly interacting unpaired electrons, efficient spin de-localization throughout the conjugated structure and show considerable narrowing of the energy gap (DE) between spin states .

- Results or Outcomes : The unique electronic structures and spin-correlated phenomena, arising from unpaired electron densities and the presence of magnetic moments coupled to light elements, offer richer categories of behavior than in closed-shell OSCs . These materials exhibit distinct optical, electronic, spin, and excited-state properties whose structure and dynamics can be optimized for applications in organic electronics, spintronics, nonlinear optics, and energy conversion and storage .

Organic Electronics

- Summary of the Application : “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene-4-one” is used as a building block in the synthesis of organic electronic materials . Organic electronics is a field of materials science concerning the design, synthesis, characterization, and application of organic molecules or polymers that show desirable electronic properties such as conductivity.

- Results or Outcomes : The use of “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” in the synthesis of organic electronic materials can result in materials with desirable electronic properties such as conductivity .

Alkylation Process

- Summary of the Application : “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” can be alkylated in aqueous conditions . Alkylation is the transfer of an alkyl group from one molecule to another.

- Methods of Application : The alkylation of “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” is performed in aqueous conditions . This method has several advantages such as the exclusive use of water instead of high boiling toxic solvents, simple separation of the defect-free dialkylated product, and the use of mild reaction conditions .

- Results or Outcomes : Despite using mild reagents and reaction conditions, very high yields of up to 98% pure dialkylated products are obtained much more readily by this method in less time than literature procedures .

Synthesis of Alternating Copolymers

- Summary of the Application : This compound is used in the synthesis of alternating copolymers based on 4H-Cyclopenta [2,1-b:3,4-b’]dithiophene and 4H-Dithieno [3,2-b:2’,3’-d]silol . These copolymers are synthesized via direct С–Н arylation and Suzuki cross-coupling .

- Methods of Application : The synthesis involves direct С–Н arylation and Suzuki cross-coupling . The chemical structure of the copolymers is investigated by 1 Н and 13 С NMR spectroscopy, and their molecular-mass characteristics are determined by GPC .

- Results or Outcomes : The copolymers absorb light in a wide visible spectral range (300–800 nm) . The width of the energy gap is shown to be in the range of 1.4–1.9 eV . The copolymers are used as donor components of the active layer in the manufacture of solar photocells .

Organic Field Effect Transistors

- Summary of the Application : “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” is used as a building block for organic field effect transistors . These are devices that use an electric field to control the electrical behavior of the device .

- Results or Outcomes : The use of “2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophen-4-one” in the synthesis of organic field effect transistors can result in devices with good electron-donating properties .

Eigenschaften

IUPAC Name |

4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Br2OS2/c10-5-1-3-7(12)4-2-6(11)14-9(4)8(3)13-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFCEPPVOWHLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1C(=O)C3=C2SC(=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Br2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718941 | |

| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one | |

CAS RN |

636588-79-9 | |

| Record name | 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

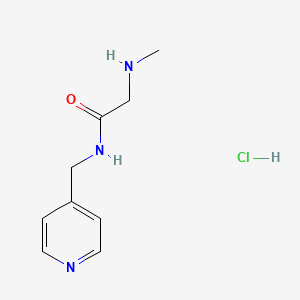

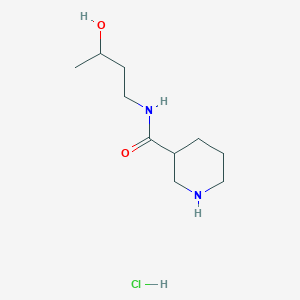

![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)

![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)